4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole
CAS No.:
Cat. No.: VC16290548
Molecular Formula: C16H16N4S
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4S |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 2-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C16H16N4S/c1-12-6-5-7-13(10-12)11-21-16-19-18-15(20(16)2)14-8-3-4-9-17-14/h3-10H,11H2,1-2H3 |
| Standard InChI Key | KGAKDRBNAZTLRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=N3 |
Introduction
4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazoles. These compounds are renowned for their diverse biological activities and applications in pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a triazole ring substituted with a methyl group, a methylthio group, and a pyridyl group, contributing to its unique chemical properties.
Synthesis of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole
The synthesis of this compound involves the reaction of 3,3'-dimethylphenylphosphazoanilide with N'-acetyl-N-(2-pyridoyl)hydrazine in o-dichlorobenzene at elevated temperatures. This process typically involves nucleophilic attack and subsequent cyclization processes characteristic of triazole formation. The choice of solvent and temperature plays a crucial role in achieving optimal yields and purity.
Synthesis Steps:
-
Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including 3,3'-dimethylphenylphosphazoanilide and N'-acetyl-N-(2-pyridoyl)hydrazine.
-
Reaction Conditions: The reaction is conducted in o-dichlorobenzene at elevated temperatures to facilitate the nucleophilic attack and cyclization.
-
Purification: The resulting compound is purified using appropriate methods to ensure high purity.
Biological Activities and Applications
Triazole derivatives, including 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole, are known for their diverse biological activities. These compounds can modulate various biochemical pathways, impacting cellular functions and leading to therapeutic effects. They have potential applications in pharmaceuticals, particularly in the development of antiviral, anti-infective, and anticancer agents.
Biological Activities:
-
Antiviral and Anti-Infective: Some triazole derivatives have shown efficacy against viral and bacterial infections.
-
Anticancer: Research has indicated potential anticancer properties by modulating cellular pathways.
Characterization Techniques
Characterization of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structural integrity.
-
Mass Spectrometry (MS): Employed to verify the molecular weight and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume